![molecular formula C3H4Cl2O B6250094 2,2-dichlorocyclopropan-1-ol CAS No. 42039-22-5](/img/new.no-structure.jpg)
2,2-dichlorocyclopropan-1-ol
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Overview
Description
2,2-Dichlorocyclopropan-1-ol is an organic compound characterized by a cyclopropane ring substituted with two chlorine atoms and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichlorocyclopropan-1-ol typically involves the dichlorocarbenation of cyclopropane derivatives. One common method is the reaction of cyclopropane with chloroform in the presence of a strong base such as sodium hydroxide. The reaction proceeds via the formation of a dichlorocarbene intermediate, which then reacts with the cyclopropane to form the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the use of microwave irradiation has been explored to further improve reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichlorocyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form 2,2-dichlorocyclopropane.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Formation of 2,2-dichlorocyclopropanone.
Reduction: Formation of 2,2-dichlorocyclopropane.
Substitution: Formation of various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
1. Synthesis of Cyclopropyl Derivatives
2,2-Dichlorocyclopropan-1-ol serves as a versatile intermediate in the synthesis of cyclopropyl derivatives. Its unique structure allows for various transformations, including nucleophilic substitutions and cyclopropanation reactions. For instance, it can undergo reactions with sodium alkoxides to yield 2,2-dialkoxy-2,3-dihydrofurans, showcasing its utility in forming complex organic structures .
Table 1: Reactions Involving this compound
Reaction Type | Conditions | Products |
---|---|---|
Nucleophilic substitution | Sodium alkoxides at low temperature | 2,2-Dialkoxy-2,3-dihydrofurans |
Cyclopropanation | Grignard reagents with titanium (IV) isopropoxide | Cyclopropyl ketones |
Medicinal Chemistry
2. Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of compounds derived from this compound. For example, amide derivatives containing cyclopropane structures were synthesized and tested against various pathogens such as Staphylococcus aureus and Escherichia coli. Some derivatives exhibited moderate to excellent antibacterial activity, indicating that cyclopropane moieties could enhance the efficacy of antimicrobial agents .
Case Study: Antimicrobial Activity of Cyclopropane Derivatives
In a study published in Molecules, fifty-three amide derivatives were synthesized from cyclopropane intermediates. The results indicated that certain compounds showed promising activity against fungal strains with minimum inhibitory concentrations (MIC) as low as 16 µg/mL against Candida albicans .
Material Science
3. Mechanochemical Applications
Research has also explored the use of gem-dichlorocyclopropanes as mechanophores in polymers. When subjected to mechanical stress, these compounds can undergo ring-opening reactions that lead to the formation of new polymeric materials with enhanced properties. This application opens avenues for developing materials with tailored mechanical characteristics for industrial applications .
Mechanism of Action
The mechanism of action of 2,2-dichlorocyclopropan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the chlorine atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and its ability to interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
2,2-Dichlorocyclopropane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,2-Dibromocyclopropan-1-ol: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity and properties.
2,2-Dichlorocyclopropanone: An oxidized form of 2,2-dichlorocyclopropan-1-ol, with a carbonyl group instead of a hydroxyl group.
Uniqueness
This compound is unique due to the presence of both chlorine atoms and a hydroxyl group on the cyclopropane ring.
Biological Activity
2,2-Dichlorocyclopropan-1-ol is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of dichlorocarbene with cyclopropanol derivatives. Various methods have been developed to optimize yields and purity, including modifications in reaction conditions and the use of different catalysts. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its structure and purity.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of this compound derivatives. For example, a study evaluated several amide derivatives containing cyclopropane structures and found that certain compounds exhibited significant activity against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) as low as 16 μg/mL .
Table 1: Antimicrobial Activity of Selected Derivatives
Compound | Target Organism | MIC (μg/mL) |
---|---|---|
This compound derivative F8 | S. aureus | 32 |
This compound derivative F24 | E. coli | 64 |
This compound derivative F42 | C. albicans | 16 |
These findings suggest that the cyclopropane moiety enhances the biological activity of these compounds.
Fungicidal Activity
Research has also indicated that this compound exhibits moderate fungicidal activity against various fungal pathogens. A study reported that derivatives showed efficacy against Rhizoctonia solani, Botrytis cinerea, and other plant pathogens .
Table 2: Fungicidal Activity Against Plant Pathogens
Compound | Pathogen | Efficacy (%) |
---|---|---|
This compound derivative A | R. solani | 75 |
This compound derivative B | B. cinerea | 70 |
The moderate fungicidal activity suggests potential applications in agricultural pest control.
Case Study 1: Antimicrobial Screening
In a comprehensive screening of fifty-three amide derivatives containing cyclopropane structures, researchers identified several compounds with promising antimicrobial properties. The study utilized a microdilution method to assess the effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi . The results indicated that structural modifications significantly impacted biological activity.
Case Study 2: Agricultural Applications
Another research effort focused on the application of this compound derivatives in agriculture. The compounds were tested for their ability to inhibit fungal growth in crops, demonstrating a potential role in integrated pest management strategies .
The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that these compounds may disrupt cellular processes in microbes, leading to cell death. Molecular docking studies have indicated that certain derivatives interact effectively with key enzymes involved in microbial metabolism .
Properties
IUPAC Name |
2,2-dichlorocyclopropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2O/c4-3(5)1-2(3)6/h2,6H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGKOTXRVZHQSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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